molecular formula C20H19N3O2 B12152088 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12152088
M. Wt: 333.4 g/mol
InChI Key: SJZHQOOMAAJHMF-UHFFFAOYSA-N
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Description

1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products. This compound features a unique structure combining an indole core with a pyrrolidinone moiety, making it a subject of interest in pharmaceutical research.

Preparation Methods

The synthesis of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced through a condensation reaction involving a suitable amine and a lactam precursor.

    Final Coupling: The final step involves coupling the indole core with the pyrrolidinone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pyrrolidinone ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access. The indole core allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide can be compared with similar compounds such as:

    Piracetam: A nootropic compound with a pyrrolidinone ring, used to enhance cognitive function.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).

    E1R: A sigma-1 receptor modulator with a similar pyrrolidinone structure, used in neurological research.

The uniqueness of this compound lies in its combined indole and pyrrolidinone structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-22-17-6-3-2-5-14(17)13-18(22)20(25)21-15-8-10-16(11-9-15)23-12-4-7-19(23)24/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,21,25)

InChI Key

SJZHQOOMAAJHMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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